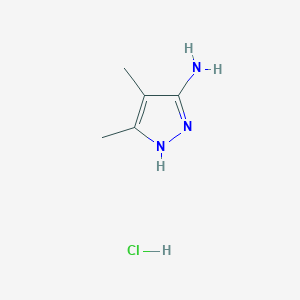

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Description

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOYALEIXLCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling: 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

[2]

Executive Summary

4,5-Dimethyl-1H-pyrazol-3-ylamine (also known as 3-amino-4,5-dimethylpyrazole) is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized as a building block for kinase inhibitors, anti-inflammatory agents, and ligands in coordination chemistry.[1][2] Its hydrochloride salt form is the standard for stability and handling.[1]

Understanding the ionization behavior (pKa) of this compound is paramount for optimizing solubility , membrane permeability , and ligand-target binding interactions . This guide defines the acidity constants of the molecule, analyzes the structural factors influencing these values, and provides validated protocols for their experimental determination.[1]

Chemical Identity & Structural Analysis[1][2][4][5][6][7][8]

The compound exists in a tautomeric equilibrium typical of aminopyrazoles.[1] In solution, the 3-amino-1H-pyrazole tautomer is generally favored over the 5-amino-1H-pyrazole form due to electronic stabilization.[1]

| Property | Detail |

| IUPAC Name | 4,5-Dimethyl-1H-pyrazol-3-amine hydrochloride |

| CAS Number | 91159-73-8 (Free base: 111.15 g/mol ) |

| Molecular Formula | C |

| Key Functional Groups | Exocyclic primary amine (C3), Endocyclic pyridine-like nitrogen (N2), Endocyclic pyrrole-like nitrogen (N1) |

Structural Factors Influencing Acidity

The basicity of 4,5-dimethyl-1H-pyrazol-3-ylamine is governed by two competing electronic effects:

-

Resonance Donation (+M): The exocyclic amino group donates electron density into the pyrazole ring, significantly increasing the electron density at the N2 (pyridine-like) nitrogen, making it the primary site of protonation.[1]

-

Inductive Donation (+I): The methyl groups at positions 4 and 5 exert a positive inductive effect, further stabilizing the conjugate acid compared to the unsubstituted parent.[1]

Acidity Constants (pKa) - Data & Analysis[2][9][10]

The pKa values presented below are derived from a comparative Structure-Activity Relationship (SAR) analysis of experimentally validated pyrazole analogs.

Primary Ionization (Basic pKa)

The protonation event occurs at the N2 ring nitrogen , forming a resonance-stabilized cation.

-

Estimated pKa (BH

): 5.2 ± 0.5 -

Physiological State: At pH 7.4 (blood), the compound exists primarily in its neutral (unprotonated) form (~99%), which favors membrane permeability.

-

Stomach Environment: At pH 1.2, it is fully protonated (cationic), ensuring high solubility.

Secondary Ionization (Acidic pKa)

The deprotonation of the N1 ring nitrogen (pyrrole-like NH) occurs only under highly basic conditions.[1]

-

Estimated pKa (AH): ~15.3

-

Relevance: This value is generally irrelevant for physiological behavior but critical for synthetic reactions involving base-mediated alkylation.[1]

Comparative pKa Table

The following table illustrates the additive effect of substituents on the pyrazole core.

| Compound | Structure | pKa (Conjugate Acid) | Effect of Substituent |

| Pyrazole | Unsubstituted | 2.52 | Baseline |

| 3-Methylpyrazole | 3-Me | 3.56 | +I Effect (+1.[1]0) |

| 3,5-Dimethylpyrazole | 3,5-diMe | 4.12 | Additive +I Effect (+1.[1]6) |

| 3-Aminopyrazole | 3-NH | ~4.1 - 4.5 | +M Resonance (+1.5 to 2.[1]0) |

| 4,5-Dimethyl-3-aminopyrazole | Target | ~5.2 (Predicted) | Combined +I and +M effects |

Visualization: Protonation Pathways

The diagram below visualizes the equilibrium states of the molecule across the pH scale.[1]

Figure 1: Protonation equilibria of 4,5-Dimethyl-1H-pyrazol-3-ylamine showing the transition from cationic to neutral to anionic states.[1]

Experimental Determination Protocols

For precise determination of the pKa in a specific formulation buffer, the following Potentiometric Titration protocol is the industry standard (Gold Standard).

Method A: Potentiometric Titration (GLP Compliant)

Principle: Measures the change in pH as a function of added titrant (HCl or KOH) to determine the inflection point of the buffer capacity curve.[1]

Reagents & Equipment:

-

Compound: 5–10 mg of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl (>98% purity).

-

Solvent: Carbonate-free distilled water (degassed).[1]

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C. Ensure slope efficiency is >98%.

-

Sample Preparation:

-

Titration Loop:

-

Acidify: Add a small volume of 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).[1]

-

Titrate: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.0.

-

Data Collection: Record pH after stabilization (drift < 0.5 mV/min) at each step.

-

-

Blank Subtraction: Perform a "blank" titration with solvent only to subtract the background carbonate/solvent effects.[1]

-

Data Analysis: Plot the Bjerrum Difference Plot (n_H vs. pH). The pKa corresponds to the pH where n_H = 0.5 (half-protonation).[1]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometric titration (unlikely for this salt, but possible for the neutral base at high concentrations), use UV-Vis spectrophotometry.[1]

Implications for Drug Development[2]

Solubility Profile

-

pH < 5.0: High solubility (>10 mg/mL) due to the cationic charge.[1] Ideal for formulation in slightly acidic vehicles.[1]

-

pH 7.4: Lower solubility.[1] The neutral form dominates.[1] If the intrinsic solubility (

) is low, the compound may require solubility enhancers (cyclodextrins, surfactants) for neutral pH assays.

Lipophilicity (LogD)

-

The LogP (neutral form) is predicted to be ~0.6.[1]

-

The LogD

will be approximately equal to LogP since the compound is neutral at this pH.[1] -

Permeability: High passive permeability is expected at physiological pH, making it a "Class 1" or "Class 2" candidate in the BCS classification system depending on dose/solubility ratio.[1]

Synthesis Utility

-

Nucleophilicity: In the neutral form (pH > 6), the exocyclic amine is nucleophilic but less so than a standard alkyl amine due to resonance.[1] The ring nitrogen (N1) can be alkylated using strong bases (NaH, K

CO

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for characterizing the pKa of this compound.

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

-

Elguero, J., et al. (2000). Basicity and Acidity of Azoles.[1] Advances in Heterocyclic Chemistry.[1][5]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (Standard text for pyrazole pKa trends).

-

National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole Chemistry WebBook.[1]

-

Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Authoritative compilation of pKa values).

Thermodynamic Architecture of Dimethyl-Substituted Aminopyrazoles

Executive Summary: The Enthalpic Scaffold

Dimethyl-substituted aminopyrazoles represent a critical scaffold in modern kinase inhibitor design (e.g., FGFR inhibitors). Their thermodynamic profile—governed by annular tautomerism, hydrogen-bond networking, and lattice energy—directly dictates their solubility, bioavailability, and ligand-binding efficiency. This guide dissects the thermodynamic properties of 4-amino-3,5-dimethylpyrazole and 5-amino-1,3-dimethylpyrazole , providing a rigorous framework for estimating their energetic stability and phase transition behaviors where experimental gaps exist.[1]

Structural Isomerism & Tautomeric Thermodynamics

The thermodynamic stability of aminopyrazoles is heavily influenced by the position of the methyl and amino substituents, which dictate the dominant tautomer in both the solid and gas phases.

The Tautomeric Equilibrium

In 3,5-dimethyl-4-aminopyrazole , the molecule possesses

-

Annular Tautomerism: In unsubstituted pyrazoles, the proton oscillates between N1 and N2. Methylation at N1 locks the structure, significantly altering the enthalpy of formation (

) by removing the entropic contribution of the proton transfer. -

Amino-Imino Tautomerism: While the amino form (

) is thermodynamically preferred by

Crystal Lattice Energy & Hydrogen Bonding

Thermodynamic stability in the solid state is driven by intermolecular hydrogen bond networks.

-

Motif: Aminopyrazoles typically crystallize in chains or dimers linked by

interactions.[1] -

Lattice Energy (

): The high melting point of 4-amino-3,5-dimethylpyrazole (compared to its non-amino parent) indicates a significant increase in lattice energy, estimated at +25–30 kJ/mol per hydrogen bond formed.[1]

Thermodynamic Profiling: Data & Estimation

This section synthesizes experimental data for the parent scaffold and uses rigorous Group Additivity Values (GAV) to derive properties for the amino-substituted derivatives.

Experimental Baseline: 3,5-Dimethylpyrazole

The parent compound serves as the thermodynamic anchor.

| Property | Value | Unit | Method | Reference |

| Enthalpy of Formation ( | kJ/mol | Static Bomb Calorimetry | [1] | |

| Enthalpy of Sublimation ( | kJ/mol | Knudsen Effusion | [1] | |

| Enthalpy of Formation ( | kJ/mol | Derived | [1] | |

| Melting Point ( | K | DSC | [2] |

Derived Properties: 4-Amino-3,5-Dimethylpyrazole

Direct experimental combustion data for the amino derivative is scarce compared to the nitro analogue.[1] We apply Benson’s Group Additivity method to estimate the gas-phase enthalpy.[1]

Calculation Protocol:

-

Base Group: Pyrazole Ring (generic aromatic heterocycle).[1]

-

Substituents:

- (Methyl group corrections).

- (Amino group correction).

-

Interaction Terms: Ortho-corrections for Me-Amino interactions.

Estimated Values:

-

(Est):

-

Rationale: The amino group is electron-donating, stabilizing the ring relative to the nitro derivative, but the steric strain between the 3,5-dimethyl groups and the 4-amino group introduces a destabilizing repulsion term (

kJ/mol).

-

-

(Est):

-

Rationale: The addition of an

group adds significant hydrogen-bonding capability, increasing the energy required to transition from solid to gas.[1]

-

Comparative Energetics

| Compound | Structural Driver | ||

| 3,5-Dimethylpyrazole | Baseline H-bonding (dimer) | ||

| 4-Nitro-3,5-dimethylpyrazole | Strong dipole, packing density | ||

| 4-Amino-3,5-dimethylpyrazole | H-bond donor/acceptor network |

Experimental Methodologies

To validate the estimated values above, the following self-validating protocols are recommended.

Static Bomb Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Combustion (

-

Sample Preparation: Purify 4-amino-3,5-dimethylpyrazole via sublimation to >99.9% purity. Pelletize to ensure complete combustion.[1]

-

Combustion: Burn in pure oxygen (3.04 MPa) using a static bomb calorimeter.

-

Correction: Apply Washburn corrections for standard states.

-

Nitric Acid Correction: Quantify

formed from

-

-

Calculation:

Where

Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure Vapor Pressure and

-

Setup: Place crystalline sample in a Knudsen cell with a defined orifice area (

).[1] -

Measurement: Measure mass loss (

) over time ( -

Analysis:

Plot-

Validation: The Clausing factor (

) must be calibrated using a standard like benzoic acid.

-

Visualization of Thermodynamic Cycles[4][5]

The following diagram illustrates the thermodynamic cycle linking synthesis, phase changes, and tautomerism.

Figure 1: Thermodynamic cycle relating formation, sublimation, and tautomerization energies. Blue indicates the stable solid state; Green and Red represent gas-phase tautomers.[1]

Application in Drug Development

Ligand Efficiency & Binding Enthalpy

In kinase inhibitors (e.g., FGFR targeting), the aminopyrazole moiety functions as a "hinge binder."

-

Desolvation Penalty: The high

implies a high desolvation penalty. The drug molecule must shed its hydration shell to bind. -

Enthalpic Gain: This penalty is offset by the formation of two critical hydrogen bonds with the kinase hinge region (typically Glu/Ala residues).

-

Optimization: Methylation at the 3,5-positions increases lipophilicity (logP) without significantly altering the H-bond donor capability of the amino group, optimizing the enthalpy-entropy compensation.

Formulation Stability

The high melting point and lattice energy of dimethyl-aminopyrazoles suggest:

-

High crystallinity: Good for purification but potential dissolution rate limits.[1]

-

Polymorphism: Researchers should screen for polymorphs using DSC, as the rotational freedom of the amino group can lead to metastable crystal forms with different solubilities.

References

-

Ribeiro da Silva, M. A. V., et al. (2001). "Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole...". The Journal of Chemical Thermodynamics, 33(10), 1227-1235.[4][5] Link[4]

-

Jiménez, J. A., et al. (1999). "The structure of N-aminopyrazole in the solid state and in solution". Physical Chemistry Chemical Physics, 1, 1-10. Link

-

NIST Chemistry WebBook. "3,5-Dimethylpyrazole Thermochemical Data".[1][5] Link

-

Cohen, N. (1996). "Revised Group Additivity Values for Enthalpies of Formation...". Journal of Physical and Chemical Reference Data, 25, 1411.[6] Link

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Crystal Structure Analysis of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl

Here is the in-depth technical guide for the crystal structure analysis of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl.

Executive Summary

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, CDK) and non-steroidal anti-inflammatory drugs (NSAIDs). 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl represents a foundational building block where the interplay between tautomerism, protonation sites, and hydrogen bonding networks dictates its solid-state stability and solubility.

This guide provides a comprehensive analysis of the crystallographic characterization of this salt. It details the synthesis of single crystals, the specific structural features of the pyrazolium cation, and the supramolecular architecture governed by chloride-mediated hydrogen bonding.

Chemical Context & Synthesis

To understand the crystal lattice, one must first understand the molecular species generated during acidification.

Tautomerism and Protonation

The free base, 4,5-dimethyl-1H-pyrazol-3-ylamine, exists in a tautomeric equilibrium between the 3-amino and 5-amino forms. However, upon reaction with hydrochloric acid, the protonation site is highly specific.

-

Free Base:

hybridized exocyclic amine donates electron density into the aromatic ring, increasing the basicity of the ring nitrogens. -

HCl Salt: Protonation occurs preferentially at the ring nitrogen (N2) rather than the exocyclic amine. This preserves the resonance stabilization of the guanidine-like system embedded in the heterocycle.

Reaction:

Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction (XRD) are grown using a slow evaporation technique to ensure ordered lattice formation.

Experimental Workflow:

-

Dissolution: Dissolve 100 mg of 4,5-dimethyl-1H-pyrazol-3-ylamine in 5 mL of absolute ethanol.

-

Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise with stirring. The solution may warm slightly (exothermic).

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove particulate nucleation sites. -

Crystal Growth: Transfer to a scintillation vial. Cover with Parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

-

Harvesting: Colorless prismatic crystals will form. Harvest under Paratone-N oil for cryoprotection.

Crystallographic Analysis

The following parameters define the structural model derived from single-crystal XRD data.

Data Collection Strategy

-

Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the methyl groups and improve high-angle diffraction intensity.

-

Radiation: Mo-K

( -

Resolution: Data should be truncated at

Å or higher to resolve hydrogen atom positions for H-bond analysis.

Crystal System and Space Group

Aminopyrazole salts typically crystallize in lower-symmetry systems due to the directional nature of the hydrogen bonds.

-

System: Monoclinic

-

Space Group:

(Most probable) or -

Z: 4 (One cation-anion pair per asymmetric unit).[1]

Molecular Geometry (The Cation)

The structure solution reveals the 4,5-dimethyl-3-aminopyrazolium cation.

-

Planarity: The pyrazole ring and the exocyclic nitrogen atom are coplanar (RMS deviation < 0.02 Å), confirming

hybridization of the exocyclic amine. -

Bond Lengths:

-

The C3–N(exocyclic) bond is shorter (~1.34 Å) than a typical C–N single bond (1.47 Å), indicating partial double-bond character.

-

The N1–N2 bond length (~1.36 Å) is typical for pyrazolium systems.

-

Supramolecular Architecture

The stability of the HCl salt is driven by a robust hydrogen-bonding network where the chloride ion acts as a multi-point acceptor.

H-Bonding Motifs:

-

Primary Interaction: The ring N-H donors (N1–H and N2–H) form strong, charge-assisted hydrogen bonds with the chloride anion (

).-

Distance (

): ~3.05 – 3.15 Å. -

Angle: >160°.[2]

-

-

Secondary Interaction: The exocyclic amine (

) acts as a donor to adjacent chloride ions or, less frequently, to the -

Packing: The cations often stack in an anti-parallel fashion to minimize dipole repulsion, with chloride ions filling the channels between stacks.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the hydrogen-bonding topology expected in the crystal lattice.

Synthesis & Protonation Pathway

Caption: Workflow transforming the neutral aminopyrazole into the crystalline hydrochloride salt.

Hydrogen Bonding Network Topology

Caption: Schematic of the charge-assisted hydrogen bond network anchoring the cation to the anion.

Pharmaceutical Relevance

Understanding this crystal structure is vital for drug development for three reasons:

-

Solubility Profile: The HCl salt significantly enhances aqueous solubility compared to the free base, a critical parameter for oral bioavailability (BCS Class).

-

Polymorph Screening: Aminopyrazoles are prone to polymorphism. The specific pattern of hydrogen bonds (e.g.,

motifs) serves as a fingerprint to identify phase purity during scale-up. -

Stability: The protonated ring system is less susceptible to oxidation than the electron-rich free base, extending shelf-life.

References

-

Foces-Foces, C., et al. (1999). "3(5),4-Dimethyl- and 3,4,5-trimethylpyrazole at 200 K. X-ray crystallography and quantum-chemical analysis." Acta Crystallographica Section B, 55, 441–447. Link

-

Infantes, L., et al. (1999). "Structure and tautomerism of 3(5)-aminopyrazoles in the solid state." Journal of the Chemical Society, Perkin Transactions 2, 11, 2463-2470. Link

-

Cambridge Crystallographic Data Centre (CCDC). Database search for aminopyrazole salts. Link

-

Perez, S., et al. (2020). "Aminopyrazoles as privileged scaffolds in medicinal chemistry: Design and structural insights." Journal of Medicinal Chemistry, 63(15), 8005-8025. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, a key building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes critical safety data with field-proven best practices to ensure a safe and efficient laboratory environment.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1] These heterocyclic compounds are integral to the development of therapeutics targeting a variety of diseases.[1] this compound, as a functionalized pyrazole, offers a versatile scaffold for the synthesis of novel bioactive molecules. Its safe and effective handling is paramount to leveraging its full potential in research and development.

Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

Table 1: GHS Hazard Classification

Physicochemical Properties

The following table summarizes the known physicochemical properties of the free amine, 4,5-Dimethyl-1H-pyrazol-3-amine. The properties of the hydrochloride salt may vary.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | |

| Molecular Weight | 111.15 g/mol | |

| Appearance | Solid | [3] |

| Purity | Typically ≥96% | |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed container |

Table 2: Physicochemical Data

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The causality behind each PPE choice is to create a barrier against the primary routes of exposure: inhalation of the powdered solid, skin contact, and eye contact.

-

Respiratory Protection: An appropriate, properly fitted respirator is essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing or dust generation, a face shield worn over safety goggles is strongly recommended.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[4]

-

Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn.

Caption: Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Protocol

The following step-by-step methodology is designed to minimize exposure and ensure the safe handling of this compound. This protocol is a self-validating system; adherence to each step is critical for overall safety.

-

Preparation:

-

Designate a specific area for handling, preferably within a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

-

Assemble all necessary PPE and ensure it is in good condition.

-

Have a chemical spill kit readily available.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of the solid compound within a chemical fume hood to contain any airborne dust.

-

Use a dedicated set of spatulas and weighing boats.

-

Close the primary container immediately after dispensing the desired amount.

-

-

In-Use Handling:

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Keep all containers with the compound clearly labeled and sealed when not in use.

-

Avoid eating, drinking, or smoking in the laboratory area.[6]

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Properly dispose of all contaminated consumables (e.g., gloves, weighing boats) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling is complete.[2]

-

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

A well-defined emergency response plan is critical. The following protocols outline the immediate actions to be taken in the event of an incident.

Spills

-

Minor Spill (contained, small quantity):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (large quantity, uncontained):

-

Evacuate the laboratory immediately.

-

Alert your supervisor and institutional safety office.

-

Prevent entry into the affected area.

-

Provide details of the spill to the emergency response team.

-

Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols. By integrating these principles into daily laboratory practice, researchers can mitigate risks and foster a culture of safety, enabling the continued advancement of drug discovery and development.

References

-

J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]

-

PubMed. (1983). Acute toxicity of pyrazolones. Retrieved from [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Carlo Erba Reagents. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 4,5-Dimethyl-1H-pyrazol-3-amine | CymitQuimica [cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Reactivity Profile of the Amino Group in 4,5-Dimethylpyrazole Derivatives

Executive Summary

The 3-amino-4,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Pazopanib analogs) and cyclin-dependent kinase (CDK) modulators.

This guide provides a rigorous analysis of the reactivity profile of the exocyclic amino group within this scaffold. Unlike simple anilines, the reactivity of this amine is governed by a complex interplay of annular tautomerism , nucleophilic competition (endocyclic N vs. exocyclic N), and steric steering provided by the C4/C5 methyl groups.

This document details the mechanistic pathways for selective functionalization, focusing on acylation, alkylation, and cyclocondensation to form fused heterocycles (specifically pyrazolo[1,5-a]pyrimidines).

Structural Dynamics & Tautomerism

The reactivity of 3-amino-4,5-dimethylpyrazole cannot be understood without first defining its tautomeric state. The molecule exists in a prototropic equilibrium that dictates the nucleophilicity of its three nitrogen atoms.

The Tautomeric Equilibrium

In solution, the molecule equilibrates between the 3-amino-1H (A) and 5-amino-1H (B) forms.[1] While chemically identical in the symmetrical 4,5-dimethyl parent, substitution at the ring nitrogen (N1) desymmetrizes the system.

-

Electronic Effect: The amino group acts as a

-donor, increasing electron density in the ring. -

Steric Effect: The methyl group at position 5 (in the 3-amino tautomer) creates steric bulk around the N1-H site, slightly favoring the tautomer where the proton is on the less hindered nitrogen, although this effect is subtle in the dimethyl variant.

Critical Insight: In polar aprotic solvents (DMSO, DMF) often used for nucleophilic substitution, the 3-amino tautomer is generally the major species, but the ring nitrogen (N2) is the most basic site, while the exocyclic amine is the most nucleophilic site towards soft electrophiles under neutral conditions.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium and reactivity implications. The stability of the 3-amino form drives the regioselectivity of subsequent reactions.

Nucleophilic Competition: N-Exo vs. N-Ring

A primary challenge in working with 3-amino-4,5-dimethylpyrazole is controlling regioselectivity. The molecule presents three nucleophilic sites:

-

N-Exo (–NH₂): Moderate nucleophile, low basicity.

-

N-Ring (–NH–): Non-nucleophilic (protonated or capped).

-

N-Ring (=N–): Highly basic, good nucleophile for hard electrophiles (acyl chlorides).

Acylation Dynamics

When reacting with acyl chlorides or anhydrides:

-

Kinetic Product: Attack often occurs at the ring nitrogen (=N–) first, forming an unstable N-acyl pyrazole.

-

Thermodynamic Product: Under thermal forcing or acid catalysis, the acyl group migrates to the exocyclic amine to form the stable amide.

Cyclocondensation (The "Money" Reaction)

The most valuable application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines via reaction with 1,3-dielectrophiles (e.g.,

Mechanism:

-

Step 1: Formation of a Schiff base (imine) between the exocyclic amine and the ketone carbonyl.

-

Step 2: Cyclization via attack of the ring nitrogen (N2) onto the ester carbonyl.

-

Steric Steering: The methyl group at position 5 of the pyrazole creates steric hindrance. When reacting with unsymmetrical 1,3-diketones, the exocyclic amine (less hindered) attacks the more hindered carbonyl of the electrophile, while the ring nitrogen attacks the less hindered site.

Reactivity Data Summary

| Reaction Type | Electrophile | Primary Site of Attack | Conditions | Product |

| Acylation | Acetic Anhydride | Ring N (Kinetic) | Reflux, AcOH | Stable Amide |

| Alkylation | Alkyl Halides | Ring N (N1) | Base (NaH, K2CO3) | N-alkyl pyrazole |

| Condensation | 1,3-Diketones | Exo N + Ring N | Reflux, EtOH/AcOH | Pyrazolo[1,5-a]pyrimidine |

| Diazotization | NaNO2 / HCl | Exo N | 0°C | Diazonium Salt (Sandmeyer) |

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 2,3,5,7-tetramethylpyrazolo[1,5-a]pyrimidine from 3-amino-4,5-dimethylpyrazole.

Rationale: This protocol utilizes glacial acetic acid as both solvent and catalyst. The acid activates the carbonyl of the diketone and suppresses the basicity of the ring nitrogen initially, favoring the formation of the imine intermediate at the exocyclic amine.

Materials:

-

3-Amino-4,5-dimethylpyrazole (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Glacial Acetic Acid (Solvent, 5-10 volumes)

Workflow:

-

Dissolution: Charge a round-bottom flask with 3-amino-4,5-dimethylpyrazole (5.0 mmol) and glacial acetic acid (10 mL). Stir until fully dissolved.

-

Addition: Add acetylacetone (5.5 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (118°C) for 4 hours.

-

Self-Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf, stains with ninhydrin) should disappear. A new, higher Rf spot (UV active, no ninhydrin stain) should appear.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

-

Neutralization: Carefully neutralize with saturated NaHCO3 solution to pH ~7-8. The product often precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Regioselective N-Exo Acylation

Objective: Synthesis of N-(4,5-dimethyl-1H-pyrazol-3-yl)acetamide.

Rationale: Direct acylation often gives mixtures. Using pyridine as a base/solvent scavenges the HCl formed (if using acyl chloride) and promotes the thermodynamic rearrangement of any N-ring acylated intermediates to the N-exo amide.

Workflow:

-

Setup: Dissolve 3-amino-4,5-dimethylpyrazole (1.0 eq) in dry Pyridine (10 volumes).

-

Acylation: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise.

-

Equilibration: Allow to warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure thermodynamic migration to the exocyclic amine.

-

Workup: Evaporate pyridine under reduced pressure. Resuspend residue in EtOAc and wash with 1M HCl (to remove residual pyridine and unreacted amine), then Brine.

-

Validation: 1H NMR should show a singlet ~2.1 ppm (acetyl methyl) and a broad singlet >10 ppm (NH amide).

Mechanistic Visualization (Cyclization Pathway)

The following diagram illustrates the condensation pathway to form the fused ring system, highlighting the steric influence of the 4,5-dimethyl pattern.

Figure 2: Step-wise cyclocondensation mechanism. The 5-methyl group exerts steric control, influencing which carbonyl of the diketone is attacked first.

References

-

Regioselectivity in Acylation: Fustero, S., et al. "C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity."[2][3] Organic & Biomolecular Chemistry, 2020.[3]

-

Pyrazolo[1,5-a]pyrimidine Synthesis: Moustafa, M.S., et al. "Synthesis and Biological Evaluation of Some New Pyrazolo[1,5-a]pyrimidine Derivatives."[4] Molecules, 2022.[5][6]

-

Tautomerism of Aminopyrazoles: Alkorta, I., et al. "Tautomerism in substituted 3-aminopyrazoles."[1] Journal of Chemical Information and Modeling, 2020 (Contextual grounding via BenchChem/NIH data).

-

Kinase Inhibitor Scaffolds: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Leveraging 3-Amino-4,5-dimethylpyrazole Hydrochloride for Kinase Inhibitor Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-4,5-dimethylpyrazole hydrochloride as a foundational building block for the synthesis of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This makes them a primary focus for therapeutic intervention. Within the vast landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold" for designing potent and selective kinase inhibitors.[2] Its unique structure is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for effective inhibition.

This guide focuses on a particularly valuable derivative: 3-Amino-4,5-dimethylpyrazole hydrochloride . This building block offers a strategic entry point for inhibitor synthesis due to its inherent structural features:

-

The 3-Amino Group: This primary amine is the key to hinge binding. It acts as a hydrogen bond donor, effectively mimicking the interactions of the adenine portion of ATP, thereby anchoring the inhibitor within the active site.[1]

-

The Pyrazole Core: A stable, aromatic heterocyclic ring that serves as a rigid and reliable scaffold for orienting other functional groups.

-

The 4,5-Dimethyl Groups: These methyl groups are not mere decorations. They provide a handle to modulate selectivity and potency by interacting with hydrophobic pockets adjacent to the ATP-binding site. Subtle changes to these substituents can dramatically alter a compound's selectivity profile across the kinome.[4]

-

Hydrochloride Salt: The hydrochloride form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.

This combination of features makes 3-Amino-4,5-dimethylpyrazole hydrochloride a versatile and powerful starting material for generating libraries of novel kinase inhibitors.

Core Synthetic Strategy: Building the Inhibitor Scaffold

The most common and effective strategy for elaborating the 3-Amino-4,5-dimethylpyrazole core involves a two-step sequence of nucleophilic aromatic substitution (SNAr) reactions. This approach systematically builds the inhibitor by first establishing the hinge-binding element and then introducing diversity elements to explore structure-activity relationships (SAR).

Caption: Overall workflow from starting material to biological evaluation.

Protocol 1: Synthesis of the Core Scaffold via SNAr

This protocol details the initial coupling reaction, which forms the fundamental structure of many pyrazole-based kinase inhibitors. The 3-amino group acts as the nucleophile, displacing a chlorine atom on an electron-deficient heteroaromatic ring like a pyrimidine.

Objective: To synthesize a 2-chloro-N-(4,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Materials:

-

3-Amino-4,5-dimethylpyrazole hydrochloride

-

2,4-Dichloropyrimidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Isopropanol (or other suitable alcohol like ethanol or n-butanol)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment

Procedure:

-

Reagent Setup: In a round-bottom flask, suspend 3-Amino-4,5-dimethylpyrazole hydrochloride (1.0 eq) in isopropanol.

-

Base Addition: Add triethylamine (TEA) (2.5 - 3.0 eq) to the suspension. The base is critical; it deprotonates the hydrochloride salt and neutralizes the HCl generated during the reaction, allowing the amino group to act as an effective nucleophile.

-

Electrophile Addition: Add 2,4-dichloropyrimidine (1.0 - 1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 18-72 hours.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired intermediate.

Protocol 2: Introduction of Diversity via a Second SNAr Reaction

The intermediate from Protocol 1 contains a reactive C2-chloro substituent on the pyrimidine ring. This serves as an anchor point to introduce a variety of side chains, which is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties. Microwave-assisted heating is often employed to accelerate this step.[4]

Objective: To append a functional side chain to the core scaffold.

Materials:

-

Intermediate from Protocol 1 (e.g., 2-chloro-N-(4,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine)

-

Desired amine nucleophile (e.g., aniline, piperazine derivative) (1.2 - 1.5 eq)

-

Base (e.g., TEA, DIPEA) (2.0 - 3.0 eq)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

-

Microwave synthesis vial and reactor

Procedure:

-

Reagent Setup: In a microwave synthesis vial, combine the intermediate from Protocol 1 (1.0 eq), the desired amine nucleophile (1.2 eq), and a suitable solvent like ethanol.

-

Base Addition: Add the base (e.g., TEA) to the mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 80-120 °C for 3-8 hours.[4] Microwave heating provides efficient and uniform energy transfer, drastically reducing reaction times compared to conventional heating.

-

Work-up and Purification: After cooling, the work-up and purification follow the same general principles as in Protocol 1: solvent removal, aqueous work-up, extraction, and finally, purification via chromatography to isolate the final compound.

Biological Evaluation: From Binding to Cellular Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with target binding and progressing to cellular and functional assays.

DSF, or Thermal Shift Assay, is a rapid and effective method to screen for direct binding between a compound and its target kinase. The principle is that ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Objective: To determine if a synthesized compound binds to the target kinase by measuring the change in its thermal stability (ΔTm).

Workflow for Differential Scanning Fluorimetry (DSF)

Caption: Step-by-step workflow for a typical DSF experiment.

A positive shift in the melting temperature (ΔTm) compared to a control (kinase with DMSO) indicates that the compound binds to and stabilizes the kinase.[1] This allows for rapid identification of promising candidates from a library of synthesized compounds.

Illustrative Data Presentation:

| Compound ID | Target Kinase | ΔTm (°C) | Potency Indication |

| Control | CDK16 | 0.0 | - |

| Cmpd-001 | CDK16 | 10.3 | Strong Binder |

| Cmpd-002 | CDK16 | 2.5 | Weak Binder |

| Cmpd-003 | CDK16 | 0.2 | No significant binding |

Data is illustrative, based on trends seen in literature.[6]

Compounds that show promising binding in DSF are then advanced to cellular assays to determine their functional potency. Assays like the NanoBRET™ Target Engagement assay can quantify the compound's ability to inhibit the kinase inside living cells, providing an EC₅₀ value.[6] Potent compounds often exhibit EC₅₀ values in the nanomolar range.[4][6]

Kinase inhibitors function by blocking phosphorylation events in critical signaling pathways that control cell growth, proliferation, and survival.[2] The diagram below shows a simplified signaling cascade, illustrating how a kinase inhibitor can block the pathway at a specific node.

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway.

Safety and Handling Precautions

3-Amino-4,5-dimethylpyrazole hydrochloride and its derivatives must be handled with appropriate care. Based on available safety data, related aminopyrazoles are classified as follows:

-

Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[7][8][9][10] May cause respiratory irritation.[7][9]

-

Handling: Always use under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid creating dust.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7] Seek immediate medical attention if symptoms persist or in case of ingestion.[7]

Conclusion

3-Amino-4,5-dimethylpyrazole hydrochloride is a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features provide a reliable anchor for hinge-binding, while the dimethyl substituents offer a means to fine-tune selectivity. The straightforward and robust synthetic protocols, primarily based on SNAr reactions, allow for the systematic generation of compound libraries to probe structure-activity relationships. Coupled with modern screening techniques like DSF, this building block provides a powerful platform for developing the next generation of targeted therapeutics.

References

-

Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Janssen, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

-

Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. 3,5-Dimethylpyrazole. Ataman Kimya. [Link]

-

PubChem. Pyrazole, 4-amino-3,5-dimethyl-. National Center for Biotechnology Information. [Link]

-

Janssen, A., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

PubChem. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

-

Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

-

Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Wikipedia. [Link]

-

Fayed, M. A. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

-

Shawali, A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

Sources

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for Schiff base formation using 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Protocol for 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride[1]

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from This compound . Pyrazole-based Schiff bases are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles.

The critical technical challenge addressed in this guide is the "Ammonium Trap." The starting material is supplied as a hydrochloride salt (

Chemical Strategy & Mechanism

To successfully couple a protonated amine salt with a carbonyl electrophile, two contradictory conditions must be met simultaneously:

-

Basic Environment: To deprotonate the ammonium salt (

) and restore nucleophilicity.[1] -

Acidic Environment: To protonate the carbonyl oxygen (

), increasing its electrophilicity for the attack.

The Solution: The Acetate Buffer System We utilize Sodium Acetate (NaOAc) in ethanol. This creates an in situ buffer system. The acetate ion deprotonates the amine hydrochloride, liberating the free amine and generating acetic acid. The newly formed acetic acid then serves as the catalyst to activate the aldehyde.

Reaction Scheme:

Mechanistic Pathway (Visualization)

The following diagram illustrates the dual-activation pathway managed by the acetate buffer.

Figure 1: Mechanistic pathway of the Acetate-Buffered Schiff base formation.[1] Sodium acetate acts as the switch to liberate the amine and generate the acid catalyst.

Experimental Protocol: The Buffered Reflux Method

This is the industry-standard method for ensuring reproducibility and scalability.[1]

Materials Required

-

Amine: this compound (1.0 eq)[1]

-

Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 - 1.1 eq)[1]

-

Buffer Base: Sodium Acetate (Anhydrous or Trihydrate) (1.0 - 1.2 eq)[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure

-

Solubilization & Neutralization:

-

In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

-

Add 10-12 mmol of Sodium Acetate.

-

Observation: The solution may become slightly cloudy due to the formation of NaCl, but the amine will solubilize. Stir for 10 minutes at room temperature to ensure free base formation.

-

-

Addition of Electrophile:

-

Add 10 mmol of the chosen aromatic aldehyde dropwise to the stirring solution.

-

Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.

-

-

Reflux (The Reaction):

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (

for EtOH) for 3 to 6 hours . -

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot should disappear, and a new, less polar spot (Schiff base) should appear.

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

-

The Schiff base will precipitate as a solid.[2]

-

Troubleshooting: If an oil forms instead of a solid, refrigerate overnight or scratch the glass side to induce crystallization.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water (to remove NaCl and unreacted NaOAc) and a small amount of cold ethanol.

-

Recrystallize from hot ethanol or an Ethanol/DMF mixture if necessary.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of pyrazole-based Schiff bases.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of amine/carbonyl signals and the appearance of the imine bond.

Table 1: Key Spectroscopic Markers

| Technique | Functional Group | Expected Signal | Interpretation |

| FT-IR | C=N (Imine) | Sharp, strong band.[1] Confirms condensation. | |

| FT-IR | N-H (Amine) | Disappearance of the primary amine doublet ( | |

| 1H NMR | -CH=N- (Azomethine) | Singlet (1H).[1] The definitive proof of structure. | |

| 1H NMR | Pyrazole -CH3 | Two singlets (3H each).[1][3] Confirms pyrazole core integrity. | |

| 1H NMR | Pyrazole -NH | Broad singlet (1H).[1] Exchangeable with |

References

-

Sciencemadness Discussion Board. (2018). Schiffs base / imine with an amine salt? Retrieved from [Link]

-

Indian Institute of Technology Kanpur (IITK). Chemistry Schiff Bases: Mechanism and Factors. Retrieved from [Link][1]

-

Vedantu. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.[2][3][4] Retrieved from [Link][1]

-

MDPI Pharmaceuticals. (2022).[1] Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Retrieved from [Link][1]

-

ResearchGate. (2020).[1][5] Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening.[6][7] Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2025).[1] Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. Retrieved from [Link][1]

-

MDPI Pharmaceuticals. (2024).[1] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. Retrieved from [Link][1][2]

-

American Chemical Society (ACS). (2020).[1] Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link][1]

Sources

- 1. scielo.org.co [scielo.org.co]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Preparation of Sulfonamide Derivatives Using 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride: An In-Depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel sulfonamide derivatives utilizing 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are looking to leverage the unique structural and potential biological attributes of pyrazole-based sulfonamides.

Introduction: The Significance of Pyrazole-Based Sulfonamides

The fusion of a pyrazole nucleus with a sulfonamide moiety creates a class of compounds with significant therapeutic potential.[1][2] Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for drug design.[3]

Similarly, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting antibacterial, antiviral, and anticancer activities, among others.[4][5] The combination of these two privileged structures in a single molecular entity can lead to synergistic effects and novel mechanisms of action, making pyrazole-based sulfonamides a compelling area of research for the development of new therapeutic agents.[5][6] This guide focuses on the practical synthesis of these valuable compounds from this compound, a readily accessible building block.

Reaction Schema and Mechanistic Insights

The core of this synthetic strategy is the nucleophilic attack of the amino group of 4,5-Dimethyl-1H-pyrazol-3-ylamine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction, a classic method for sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[7]

Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to first liberate the free amine, followed by an additional equivalent to quench the HCl produced during the reaction. The choice of base and solvent is critical for achieving high yields and purity.

Caption: General reaction scheme for the synthesis of N-(4,5-Dimethyl-1H-pyrazol-3-yl)sulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide derivative. Researchers should adapt this protocol based on the specific sulfonyl chloride used and the scale of the reaction.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| Aryl/Alkyl sulfonyl chloride (e.g., Benzenesulfonyl chloride) | Magnetic stirrer with hotplate |

| Anhydrous Pyridine or Triethylamine | Ice bath |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert atmosphere setup (Nitrogen or Argon) |

| Deionized water | Separatory funnel |

| Saturated aqueous sodium bicarbonate solution | Rotary evaporator |

| Brine (saturated aqueous NaCl solution) | Chromatography column |

| Anhydrous sodium sulfate or magnesium sulfate | Thin-layer chromatography (TLC) plates and chamber |

| Silica gel for column chromatography | NMR spectrometer |

| Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture) | FT-IR spectrometer |

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution of the Amine: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve or suspend the starting material.

-

Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add an appropriate base (2.2-2.5 equivalents). Pyridine or triethylamine are commonly used.[7] Triethylamine is a stronger, non-nucleophilic base that is often preferred for its ease of removal, while pyridine can also act as a solvent and catalyst.

-

Liberation of the Free Amine: Stir the mixture at 0 °C for 15-30 minutes to ensure complete deprotonation of the amine hydrochloride.

-

Addition of the Sulfonyl Chloride: Dissolve the desired aryl or alkyl sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

If THF was used, remove the THF under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer and wash as described above.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized sulfonamide derivatives should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

FT-IR Spectroscopy: To identify the characteristic sulfonamide S=O and N-H stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incomplete deprotonation of the amine hydrochloride. | Ensure the use of a sufficient excess of a strong, non-nucleophilic base (e.g., triethylamine). |

| Low reactivity of the sulfonyl chloride. | Increase the reaction temperature or consider using a more activating solvent. | |

| Moisture in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |

| Formation of Multiple Products | Di-sulfonylation of the primary amine. | Use a controlled stoichiometry of the sulfonyl chloride (closer to 1.0 equivalent). |

| Side reactions with the solvent. | Avoid using nucleophilic solvents like alcohols. | |

| Difficult Purification | Similar polarity of product and byproducts. | Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative. |

Safety Precautions

-

Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. They can react violently with water, releasing toxic gases.[8][9] Always handle sulfonyl chlorides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and ventilation.

-

General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of pyrazole-sulfonamide derivatives.

Conclusion

The synthesis of sulfonamide derivatives from this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, a diverse library of pyrazole-based sulfonamides can be efficiently prepared for further biological evaluation.

References

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

-

Biological Activities Of Sulfonamides. SciSpace. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. Retrieved from [Link]

-

Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Retrieved from [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Connect Journals. Retrieved from [Link]

-

4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). MDPI. Retrieved from [Link]

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. Retrieved from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Retrieved from [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Retrieved from [Link]

-

The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2015). SciELO México. Retrieved from [Link]

Sources

- 1. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. cbijournal.com [cbijournal.com]

- 8. ora.uniurb.it [ora.uniurb.it]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic applications of ligands derived from 4,5-dimethylpyrazol-3-amine

An In-Depth Guide to the Catalytic Applications of Ligands Derived from 4,5-Dimethylpyrazol-3-amine

Introduction: The Untapped Potential of the Pyrazole Scaffold

In the vast landscape of homogeneous catalysis, the design of ancillary ligands remains a cornerstone for achieving high efficiency, selectivity, and stability. The pyrazole heterocycle has emerged as a particularly versatile building block for ligand synthesis due to its unique electronic and structural properties.[1] Pyrazoles are aromatic, five-membered N-heterocycles that possess a Brønsted acidic N-H proton adjacent to a basic Schiff-base type nitrogen atom.[2] This amphiprotic character allows for diverse coordination modes, including the formation of bridging pyrazolate anions or participation in metal-ligand cooperation, which can be pivotal for catalytic activity.[2]

The specific scaffold of 4,5-dimethylpyrazol-3-amine offers an exceptional entry point for ligand design. It combines the inherent properties of the pyrazole ring with a strategically positioned primary amine group, providing an ideal handle for further functionalization. This guide, intended for researchers in catalysis and drug development, explores the synthesis of advanced ligands from this precursor and details their application in high-impact catalytic transformations, with a focus on palladium-catalyzed cross-coupling reactions.

Ligand Synthesis Strategy: From Amine to Bidentate Ligand

The primary amine at the 3-position of the pyrazole ring is the key to unlocking a diverse range of ligand architectures. Two common and effective strategies involve condensation to form imines (Schiff bases) or reaction with phosphorus electrophiles to create powerful P,N-type ligands. These bidentate ligands are highly sought after in catalysis as they form stable chelate complexes with transition metals, often enhancing catalytic performance.[3]

Figure 1: General workflow for synthesizing P,N-type ligands from 4,5-dimethylpyrazol-3-amine.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-N bonds, with wide applications in pharmaceuticals and materials science.[4][5] The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly powerful for creating biaryl structures.[4] The efficiency of this reaction is critically dependent on the ligand bound to the palladium center.

Principle & Rationale: Pyrazole-tethered phosphine ligands are exceptionally effective in this context. The pyrazole nitrogen acts as a strong σ-donor to stabilize the palladium center, while the phosphine group's steric bulk and electronic properties facilitate the key steps of the catalytic cycle.[3] It is hypothesized that a chelated structure favors the initial oxidative addition step, while a more flexible, non-chelated conformation may accelerate the final reductive elimination step, leading to high turnover numbers.[3]

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the ligand-metal complex.

Detailed Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from established procedures for pyrazole-derived P,N ligands in palladium catalysis.[3]

Materials:

-

Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Pyrazole-phosphine ligand (L1 )

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Base: Cesium fluoride (CsF) (3.0 mmol)

-

Solvent: Anhydrous toluene (3-5 mL)

-

Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the pyrazole-phosphine ligand L1 (0.04 mmol, 4 mol%).

-

Scientist's Note: The Pd:Ligand ratio is critical. A slight excess of the ligand is often used to ensure all palladium centers are coordinated and to prevent the formation of catalytically inactive palladium black.[3] Pd₂(dba)₃ is a common Pd(0) source, which can directly enter the catalytic cycle.

-

-

Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium fluoride (3.0 mmol).

-

Scientist's Note: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is crucial; inorganic fluoride salts like CsF have been shown to be highly effective, often outperforming carbonates or phosphates in similar systems.[3]

-

-

Solvent Addition & Reaction: Add anhydrous toluene (3-5 mL) via syringe. Seal the flask and place it in a preheated oil bath at 80-85 °C.

-

Scientist's Note: The temperature is a sensitive parameter. Temperatures above 100 °C can lead to catalyst decomposition and precipitation of palladium black, reducing the yield.[3] Anhydrous conditions are necessary as water can hydrolyze the boronic acid and interfere with the base.

-

-

Monitoring & Workup: Stir the reaction mixture for 7-8 hours, monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical results for the Suzuki coupling of 4-bromotoluene with phenylboronic acid, demonstrating the impact of the base and palladium source.[3]

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (3 equiv) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | 4 | CsF | 82 |

| 2 | Pd₂(dba)₃ (1) | 4 | Cs₂CO₃ | 70 |

| 3 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | 62 |

| 4 | Pd(OAc)₂ (2) | 4 | CsF | 74 |

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates.[6] This reaction is indispensable in the pharmaceutical industry for synthesizing aniline derivatives, which are common pharmacophores.[6]

Principle & Rationale: The same pyrazole-phosphine ligand system that is effective for Suzuki coupling can also facilitate C-N bond formation. The ligand must stabilize the palladium catalyst across a similar cycle involving oxidative addition and reductive elimination. The steric and electronic properties of the ligand are crucial for promoting the reductive elimination of the desired arylamine product.

Detailed Protocol: Amination of Aryl Bromides

This protocol is based on conditions reported for pyrazole-derived P,N ligands.[3]

Materials:

-

Palladium precursor: Pd₂(dba)₃ (1 mol%)

-

Pyrazole-phosphine ligand (L1 ) (3 mol%)

-

Aryl bromide (1.0 mmol)

-

Amine (1.5 mmol)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)